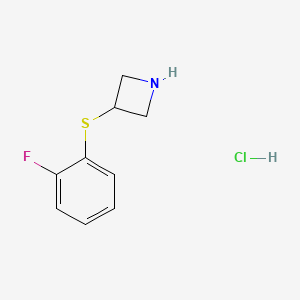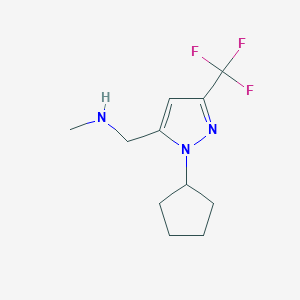![molecular formula C13H19N3 B1480826 6-cyclohexyl-1-ethyl-1H-imidazo[1,2-b]pyrazole CAS No. 2098010-53-6](/img/structure/B1480826.png)
6-cyclohexyl-1-ethyl-1H-imidazo[1,2-b]pyrazole
Übersicht
Beschreibung
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .
Synthesis Analysis
The synthesis of imidazole derivatives often involves the selective functionalization of the imidazole scaffold using a Br/Mg-exchange, as well as regioselective magnesiations and zincations with TMP-bases (TMP 2,2,6,6-tetramethylpiperidyl), followed by trapping reactions with various electrophiles .Molecular Structure Analysis
Imidazole is an amphoteric in nature i.e. it shows both acidic and basic properties . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Chemical Reactions Analysis
The chemical reactions of imidazole derivatives often involve the selective functionalization of the imidazole scaffold . This can include a Br/Mg-exchange, as well as regioselective magnesiations and zincations with TMP-bases .Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Imidazole derivatives, including compounds like 6-cyclohexyl-1-ethyl-1H-imidazo[1,2-b]pyrazole, have been reported to exhibit significant antimicrobial properties . These compounds can be synthesized to target a variety of pathogenic bacteria and fungi, providing a potential pathway for the development of new antibiotics and antifungal agents. Their mechanism of action often involves the disruption of microbial cell wall synthesis or interference with protein synthesis.
Anticancer Therapeutics
The imidazo[1,2-b]pyrazole core is a promising scaffold in the design of anticancer drugs . Research has shown that these compounds can inhibit the proliferation of cancer cells by interfering with cell signaling pathways or by inducing apoptosis. They can be tailored to target specific types of cancer cells, offering a more personalized approach to cancer treatment.
Anti-inflammatory Agents
Compounds with an imidazo[1,2-b]pyrazole structure have been found to possess anti-inflammatory activities . They can be used to develop medications that reduce inflammation in conditions such as arthritis, asthma, and inflammatory bowel disease. Their action may involve the inhibition of pro-inflammatory cytokines or the modulation of immune cell function.
Antidiabetic Applications
The imidazole moiety is known to be involved in the regulation of glucose metabolism, making it a target for antidiabetic drug development . Derivatives of 6-cyclohexyl-1-ethyl-1H-imidazo[1,2-b]pyrazole could be investigated for their ability to enhance insulin sensitivity or to stimulate insulin secretion, providing new avenues for the treatment of diabetes.
Antiviral Compounds
Research into imidazole derivatives has also highlighted their potential as antiviral agents . These compounds can be designed to inhibit viral replication by targeting viral enzymes or by preventing the virus from entering host cells. This makes them valuable candidates for the development of treatments against a range of viral infections.
Antioxidant Properties
The imidazo[1,2-b]pyrazole ring system has been associated with antioxidant properties . Compounds like 6-cyclohexyl-1-ethyl-1H-imidazo[1,2-b]pyrazole could be utilized in the prevention of oxidative stress-related diseases by scavenging free radicals or by enhancing the body’s endogenous antioxidant defenses.
Photographic Dye-forming Couplers
Interestingly, the imidazo[1,2-b]pyrazole nucleus has been used in photographic dye-forming couplers . These compounds are important in photographic materials and processes, where they contribute to improved absorption and color fidelity. The unique chemical structure of 6-cyclohexyl-1-ethyl-1H-imidazo[1,2-b]pyrazole could be optimized for use in high-quality photographic applications.
Wirkmechanismus
Target of Action
Imidazole-containing compounds have been reported to interact with a wide range of biological targets . For instance, they have shown potential as inhibitors of the phosphatidylinositol 3-kinase (PI3K) signaling pathway, which is often associated with tumorigenesis, progression, and poor prognosis .
Mode of Action
Imidazole-containing compounds are known for their broad range of chemical and biological properties . They can interact with their targets through various mechanisms, including radical reactions . The main donor–acceptor interaction in similar compounds is presumably happening between the malononitrile group, which is widely considered one of the strongest natural electron-withdrawing groups in organic chemistry, and the proaromatic electron-donor 2-methylene-2,3-dihydro-1H-imidazole .
Biochemical Pathways
For instance, they have shown potential as inhibitors of the phosphatidylinositol 3-kinase (PI3K) signaling pathway .
Pharmacokinetics
Imidazole-containing compounds are generally known for their high solubility in water and other polar solvents, which can influence their bioavailability .
Result of Action
Imidazole-containing compounds have been reported to exhibit a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Action Environment
The properties of imidazole-containing compounds can be influenced by various factors, including temperature, ph, and the presence of other substances .
Eigenschaften
IUPAC Name |
6-cyclohexyl-1-ethylimidazo[1,2-b]pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3/c1-2-15-8-9-16-13(15)10-12(14-16)11-6-4-3-5-7-11/h8-11H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISSBBRGZJRWABJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CN2C1=CC(=N2)C3CCCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-cyclohexyl-1-ethyl-1H-imidazo[1,2-b]pyrazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




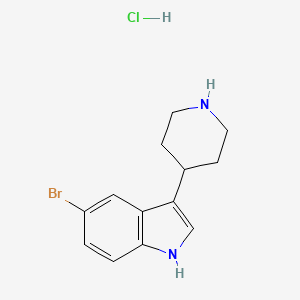
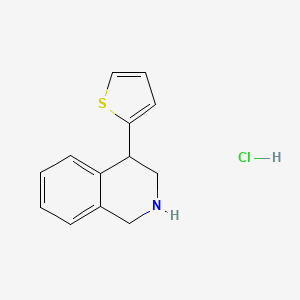
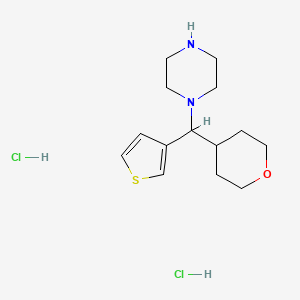


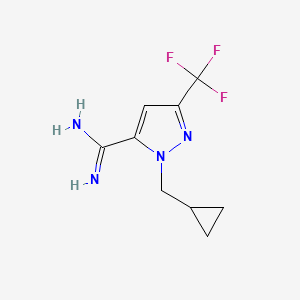
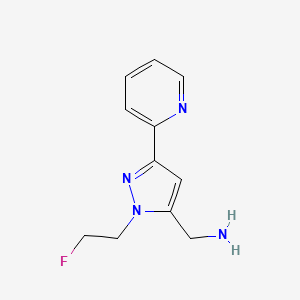

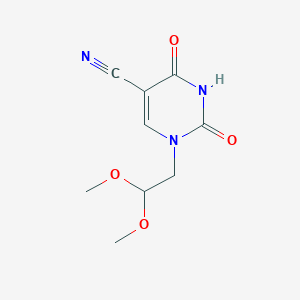
![1,1-Difluoro-7-azaspiro[3.5]nonane hydrochloride](/img/structure/B1480758.png)
